3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
The compound 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione features a thiazolidine-2,4-dione (TZD) core, a heterocyclic scaffold widely studied for its diverse pharmacological activities . The TZD moiety is substituted at the 3-position with a piperidine ring bearing an indole-2-carbonyl group.
The indole moiety contributes lipophilicity and π-stacking capabilities, while the piperidine ring enhances conformational flexibility. Such substitutions are critical in optimizing pharmacokinetic properties (e.g., solubility, bioavailability) and target selectivity .
Properties
IUPAC Name |
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-15-10-24-17(23)20(15)12-5-7-19(8-6-12)16(22)14-9-11-3-1-2-4-13(11)18-14/h1-4,9,12,18H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHZPZSVZOHTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole-2-carbonyl chloride. This intermediate is then reacted with piperidin-4-amine to form the indole-2-carbonyl-piperidin-4-yl intermediate. The final step involves the cyclization of this intermediate with thiazolidine-2,4-dione under specific reaction conditions, such as the presence of a base and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with modified functional groups.
Scientific Research Applications
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring and thiazolidine-2,4-dione structure contribute to the compound’s overall bioactivity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Comparison with Similar Thiazolidine-2,4-dione Derivatives
Structural and Functional Analogues
Antidiabetic Agents
- Benzylidene-TZDs (e.g., compounds ad21, ad22) :
Derived from (Z)-5-(4-((E)-3-substituted-3-oxoprop-1-enyl)benzylidene)-TZDs, these compounds demonstrated potent in vivo antidiabetic activity in streptozotocin-induced diabetic rats, comparable to rosiglitazone. Their efficacy stems from PPARγ agonism, a hallmark of TZDs, but the benzylidene group enhances binding affinity .
Antioxidant Agents
- 3-Coumarinyl-5-aryliden-TZDs (e.g., 5a–r): Synthesized via Knoevenagel condensation, these derivatives exhibit DPPH radical scavenging activity (IC₅₀: 10–50 µM). The coumarin moiety contributes electron-rich regions for radical neutralization . Key Difference: The target compound lacks an electron-donating coumarin group but incorporates indole, which may scavenge radicals via its N–H bond and aromatic system, though direct antioxidant data are unavailable .
Antimicrobial and Antitubercular Agents
- 3-(2-Amino-5-nitrophenyl)-5-(4-methoxybenzylidene)-TZD (compound 95): Exhibited anti-tubercular activity (MIC: 1.6 µg/mL against M. tuberculosis H37Rv), attributed to the nitro group’s electron-withdrawing effects and methoxybenzylidene’s membrane penetration . Key Difference: The indole-2-carbonyl group in the target compound could enhance activity against mycobacterial enzymes (e.g., InhA) through hydrophobic interactions, though this requires validation .
Kinase Inhibitors
Pharmacophore Analysis
The 4-point pharmacophore model for multitarget TZDs includes:
Acidic group (TZD core)
Central aromatic ring
Lipophilic region
Flexible connector
The target compound adheres to this model:
- Acidic group : TZD core.
- Central aromatic system : Indole.
- Lipophilic region : Piperidine and indole’s hydrophobic plane.
- Flexible connector : Piperidine’s rotational freedom .
Structural Stability and Conformation
Evidence from crystallographic studies of chroman-2,4-dione analogs (e.g., bond lengths: C=O ~1.21 Å, C–N ~1.38 Å) suggests that the TZD core’s planarity is conserved across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
